molecular formula C10H14BrClFN B13468660 2-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine hydrochloride

2-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B13468660
M. Wt: 282.58 g/mol
InChI Key: MFMVXZKHZYCVGD-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a methylpropan-1-amine group. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves multiple steps. One common method starts with the bromination and fluorination of a phenyl ring, followed by the introduction of a methylpropan-1-amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-5-fluorophenyl)hydrazine hydrochloride
  • 2-Bromo-5-fluorobenzyl alcohol

Uniqueness

Compared to similar compounds, 2-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural features and reactivity. The presence of both bromine and fluorine atoms, along with the methylpropan-1-amine group, imparts distinct chemical properties that make it valuable for various applications.

Properties

Molecular Formula

C10H14BrClFN

Molecular Weight

282.58 g/mol

IUPAC Name

2-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H13BrFN.ClH/c1-10(2,6-13)8-5-7(12)3-4-9(8)11;/h3-5H,6,13H2,1-2H3;1H

InChI Key

MFMVXZKHZYCVGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=C(C=CC(=C1)F)Br.Cl

Origin of Product

United States

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